Diamminedichloropalladium

Übersicht

Beschreibung

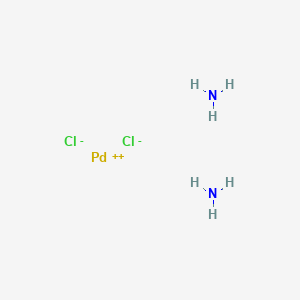

trans-Diamminedichloro-palladium(II) is a chemical compound of palladium. Palladium is a chemical element with the chemical symbol Pd and an atomic number of 46. It is found as a free metal alloyed with gold and other platinum group metals and in the rare minerals cooperite and polarite. (L794)

Wissenschaftliche Forschungsanwendungen

Pd(NH3)2Cl2Pd(NH_3)_2Cl_2Pd(NH3)2Cl2

. Hier sind einige seiner einzigartigen Anwendungen:1. Katalysator bei der stereoselektiven Alkylierung von Aldolreaktionen Diamminedichloropalladium(II) wird als Katalysator bei der stereoselektiven Alkylierung von Aldolreaktionen eingesetzt . In diesen Reaktionen hilft es, die Stereochemie des Produkts zu kontrollieren, was bei der Synthese komplexer organischer Moleküle entscheidend ist.

Festphasen-Oligosaccharid-Synthese

Eine weitere wichtige Anwendung von this compound(II) ist die Festphasen-Oligosaccharid-Synthese von N-Glykanen . Dieser Prozess ist für die Produktion komplexer Kohlenhydrate für Forschungs- und therapeutische Anwendungen unerlässlich.

3. Isomerisierung und Spaltung von Allylethern this compound(II) wird auch bei der Isomerisierung und Spaltung von Allylethern von Kohlenhydraten eingesetzt . Dieser Prozess ist wichtig für die Modifikation und den Abbau komplexer Kohlenhydrate.

Übergangsmetallsalz

Als Übergangsmetallsalz findet this compound(II) Anwendung in verschiedenen chemischen Reaktionen . Seine Eigenschaften machen es in einer Vielzahl von synthetischen Prozessen nützlich.

Forschung und Entwicklung

this compound(II) wird in Forschungs- und Entwicklungsumgebungen eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Erforschung neuer chemischer Reaktionen und Prozesse.

Materialwissenschaft

Im Bereich der Materialwissenschaften wird this compound(II) zur Entwicklung neuer Materialien eingesetzt . Seine Fähigkeit, komplexe Strukturen zu bilden, macht es bei der Herstellung fortschrittlicher Materialien mit einzigartigen Eigenschaften nützlich.

Safety and Hazards

Diamminedichloropalladium (II) is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Diamminedichloropalladium, also known as trans-Diamminedichloropalladium(II), is primarily used as a catalyst in various chemical reactions . It plays a crucial role in the stereoselective alkylation of aldol reactions, solid phase oligosaccharide synthesis of N-glycans, and isomerization and cleavage of allyl ethers of carbohydrates .

Mode of Action

The compound interacts with its targets by forming strong complexes with both inorganic and organic ligands . This ability allows it to disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules, such as proteins or DNA .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst. It facilitates the stereoselective alkylation of aldol reactions, solid phase oligosaccharide synthesis of N-glycans, and isomerization and cleavage of allyl ethers of carbohydrates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For example, in the case of stereoselective alkylation of aldol reactions, the compound facilitates the formation of a new carbon-carbon bond . When used in the solid phase oligosaccharide synthesis of N-glycans, it aids in the formation of complex carbohydrate structures .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the concentration of the compound, and the presence of other reactants . Additionally, the compound can also act as an oxidizing agent that converts hydrochloric acid into chlorine gas, as shown by solid catalyst experiments .

Biochemische Analyse

Biochemical Properties

Diamminedichloropalladium plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind to amino acids, proteins, DNA, and other macromolecules, forming stable complexes. This binding can lead to the inhibition or activation of enzymes, affecting various biochemical pathways. For example, palladium ions can inhibit enzymes such as creatine kinase and prolyl hydroxylase, which are crucial for cellular metabolism and protein synthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Palladium compounds, including this compound, have been shown to inhibit DNA and RNA synthesis, leading to strand breakage and disruption of cellular replication . This can result in cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The mechanism of action of this compound involves its ability to form strong complexes with biomolecules. Palladium ions can disturb cellular equilibria by replacing essential ions and interacting with functional groups of macromolecules such as proteins and DNA. This interaction can lead to enzyme inhibition, changes in gene expression, and disruption of cellular processes. For instance, palladium complexes binding to DNA and RNA can cause strand breakage, leading to cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that palladium compounds can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent cytotoxic effects, affecting cellular viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Studies have shown that high doses of palladium compounds can cause toxicity in various organs, including the liver, kidneys, and spleen . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Palladium ions can form complexes with amino acids, proteins, and other macromolecules, affecting metabolic flux and metabolite levels. The compound’s ability to bind to enzymes can lead to changes in metabolic pathways, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Once absorbed, the compound can distribute to various organs, including the liver, kidneys, spleen, and lungs . Its ability to form complexes with biomolecules can affect its localization and accumulation within specific tissues, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes. The binding of palladium ions to DNA and RNA can lead to their accumulation in the nucleus, affecting gene expression and cellular replication .

Eigenschaften

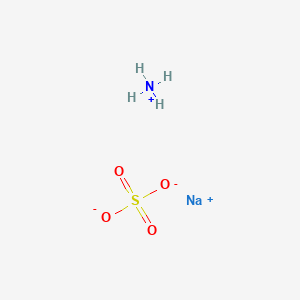

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diamminedichloropalladium interacts with guanine in a similar way to cisplatin, causing comparable geometric changes to the guanine base []. This interaction primarily involves the palladium atom coordinating with the N7 atom of guanine. Although the specific downstream effects are not fully elucidated in the provided research, this interaction suggests potential DNA-binding properties, similar to cisplatin's mechanism of action as an anticancer agent.

A: this compound (Pd(NH3)2Cl2) exists in three forms: cis-, trans-, and β-trans-, each with distinct structural characteristics [].

- Spectroscopic Data: While not explicitly provided in the abstracts, spectroscopic techniques like infrared and Raman spectroscopy can be employed to characterize the vibrational modes of the molecule []. These techniques offer insights into the compound's structure and bonding.

A: Computational chemistry plays a significant role in understanding the properties and behavior of this compound. Researchers have employed techniques like Density Functional Theory (DFT) and Hartree-Fock calculations to investigate the compound's structure, vibrational frequencies, and interactions with biological molecules like guanine [, ]. These simulations provide valuable insights into the compound's molecular properties and potential applications.

ANone: Various analytical techniques can be employed for characterizing and quantifying this compound.

- Solvent extraction followed by flame atomic absorption spectrometry (FAAS) allows for determining trace amounts of metals like copper, nickel, and zinc within palladium compounds [].

- Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) enables the determination of platinum derived from cisplatin in biological samples, using this compound as an internal standard [].

- X-ray powder diffraction is instrumental in determining the structures of different this compound isomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.